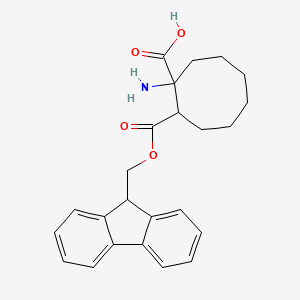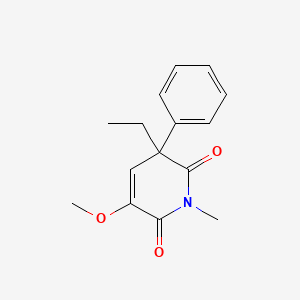![molecular formula C9H10O2 B13955963 Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid CAS No. 70818-67-6](/img/structure/B13955963.png)
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. This is followed by functionalization steps to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed sequential reactions. These reactions include Sonogashira coupling, propargyl–allenyl isomerization, allenyl–benzyl Claisen rearrangement, and [4 + 2] cycloaddition . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives such as alcohols, aldehydes, ketones, and substituted carboxylic acids.
Applications De Recherche Scientifique
Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetramethyltricyclo[3.2.1.0~2,7~]oct-3-ene: This compound shares a similar tricyclic structure but differs in its methyl substitutions.
Tricyclo[3.2.1.0~2,4~]oct-6-ene: Another structurally related compound, differing in the position of the double bond.
Uniqueness: Tricyclo[3210~2,7~]oct-3-ene-4-carboxylic acid is unique due to its specific functional groups and the position of the carboxylic acid
Propriétés
Numéro CAS |
70818-67-6 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
tricyclo[3.2.1.02,7]oct-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)5-3-8-6-1-4(5)2-7(6)8/h3-4,6-8H,1-2H2,(H,10,11) |
Clé InChI |
NLWFCKQPQYXSRW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C1C3C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


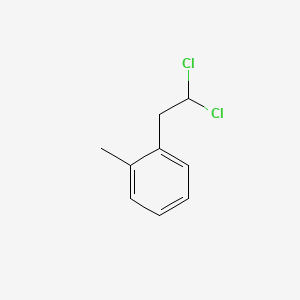
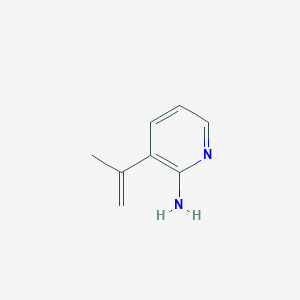
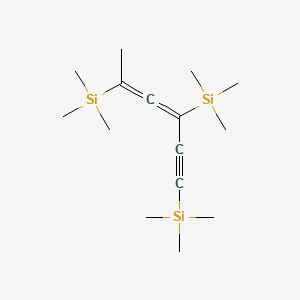
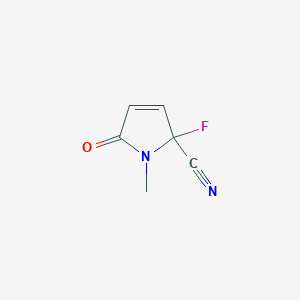
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
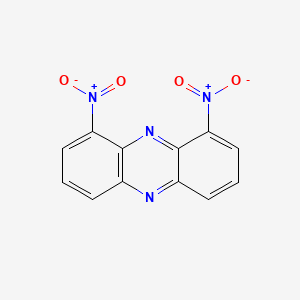
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)
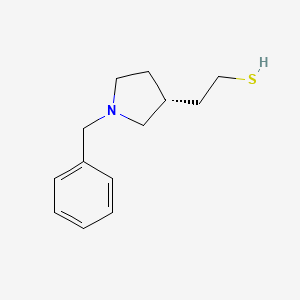

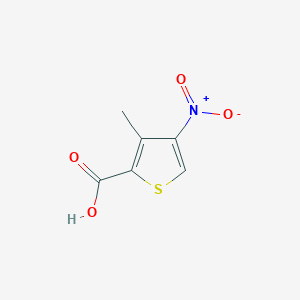
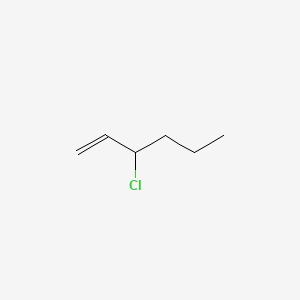
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
